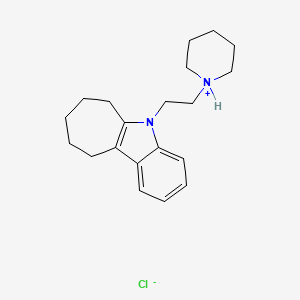

5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride

Description

Properties

CAS No. |

17901-74-5 |

|---|---|

Molecular Formula |

C20H29ClN2 |

Molecular Weight |

332.9 g/mol |

IUPAC Name |

5-(2-piperidin-1-ium-1-ylethyl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole;chloride |

InChI |

InChI=1S/C20H28N2.ClH/c1-3-9-17-18-10-5-6-12-20(18)22(19(17)11-4-1)16-15-21-13-7-2-8-14-21;/h5-6,10,12H,1-4,7-9,11,13-16H2;1H |

InChI Key |

BXRYAWLSMILYEC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(CC1)N(C3=CC=CC=C23)CC[NH+]4CCCCC4.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps

Formation of Hexahydrocycloheptindole Core

- The cyclohept(b)indole ring system can be synthesized by intramolecular cyclization of suitable precursors such as aryl-substituted aminoalkenes or via ring expansion of smaller indole derivatives.

- Hydrogenation or partial reduction steps are employed to achieve the hexahydro state, often using catalytic hydrogenation with Pd/C or other metal catalysts under controlled conditions.

Introduction of the 2-Piperidinoethyl Side Chain

- The 2-piperidinoethyl substituent is typically introduced via nucleophilic substitution of a leaving group (e.g., halide) on the cycloheptindole intermediate with piperidine or its derivatives.

- Alternatively, reductive amination of an aldehyde or ketone functional group on the cycloheptindole core with piperidine can be employed, often using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Formation of Hydrochloride Salt

- The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol, ether).

- This step aids in purification and stabilization of the compound.

Detailed Synthetic Protocols and Data

Example Synthetic Route (Adapted from Patent WO2008021210A2 and related literature)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Starting indole derivative + alkyl halide | Alkylation to introduce side chain precursor | 75-85 | Use of potassium carbonate as base |

| 2 | Catalytic hydrogenation (Pd/C, H2, EtOH) | Partial reduction to hexahydrocycloheptindole | 80-90 | Control pressure and time to avoid over-reduction |

| 3 | Piperidine, solvent (e.g., DMF), heat | Nucleophilic substitution to attach piperidine | 70-80 | Anhydrous conditions improve yield |

| 4 | HCl in ether or ethanol | Formation of hydrochloride salt | Quantitative | Crystallization for purification |

Reaction Conditions and Optimization

- Base selection: Potassium carbonate is preferred for alkylation steps to neutralize HCl generated.

- Solvent: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution; ethanol or methanol used for hydrogenation.

- Temperature: Elevated temperatures (60–100°C) facilitate substitution but require careful monitoring to prevent decomposition.

- Hydrogenation: Mild conditions (1-3 atm H2, room temperature to 40°C) selectively reduce the cycloheptindole ring without affecting sensitive groups.

Analytical Characterization

- NMR Spectroscopy: Confirms the presence of piperidine ring protons and hexahydrocycloheptindole moiety.

- Mass Spectrometry: Molecular ion peak consistent with the hydrochloride salt.

- Melting Point: Sharp melting point indicative of pure hydrochloride salt.

- Elemental Analysis: Matches calculated values for C, H, N, and Cl.

Research Findings and Comparative Analysis

Stereochemical Considerations

- The hexahydrocycloheptindole ring adopts a chair or half-chair conformation, influencing the orientation of the piperidinoethyl substituent.

- Stereoselective synthesis methods, such as intramolecular amination via hydride transfer, have been reported for related piperidine derivatives, enhancing control over cis/trans isomers (Vadola et al., 2012).

Alternative Synthetic Approaches

- Hydride transfer cyclization of N-tosylimines allows for stereoselective formation of aryl-substituted piperidines, which could be adapted for this compound's synthesis.

- Use of spirocyclic intermediates and methyl-substituted piperidine derivatives has been explored for related structures, offering routes to structural analogs (Smith et al., 2016).

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Reduction: The addition of hydrogen or the removal of oxygen.

Substitution: The replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets could make it useful in drug discovery and development.

Medicine

In medicine, 5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride could be investigated for its pharmacological properties. It might exhibit activity as an agonist or antagonist at certain receptors, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride would depend on its specific interactions with molecular targets. It might bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of cyclohept[b]indole derivatives is illustrated below, with key comparisons to the target compound:

Table 1: Structural and Functional Comparison

*Estimated based on analogous structures.

Key Structural Differences

- Substituent Position: The target compound’s 5-(2-piperidinoethyl) group distinguishes it from analogs with substituents at positions 2 (e.g., 2-Cl, 2-tert-butyl) or 4 (e.g., 4-F) .

- Functional Groups: The piperidinoethyl group introduces a basic nitrogen, whereas carboxamide (in 2-Chloro-6-carboxamide) and quaternary ammonium (in ) derivatives enhance polarity .

- Ring Modifications: Epimino bridges (e.g., 7,10-epimino in ) or cyclooct[b]indole systems () alter conformational flexibility and binding kinetics .

Pharmacokinetic and Physicochemical Properties

- Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic analogs like 2-tert-butyl derivatives .

- Metabolic Stability : Fluorinated derivatives (e.g., 4-F in ) resist oxidative metabolism, while methyl groups (e.g., 5-methyl in 4r) may undergo CYP450-mediated oxidation .

Q & A

Q. What are the recommended synthetic routes for 5,6,7,8,9,10-Hexahydro-5-(2-piperidinoethyl)-cyclohept(b)indole hydrochloride, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step strategies, such as cyclization of indole derivatives followed by functionalization with piperidine-containing side chains. Key steps include:

- Oxidation and ring-closing reactions to form the cyclohept(b)indole core (analogous to methods for structurally related compounds like 5-indolinecarbaldehyde hydrochloride) .

- Nucleophilic substitution to introduce the 2-piperidinoethyl group, followed by salt formation with HCl.

Intermediates should be characterized via 1H/13C NMR, high-resolution mass spectrometry (HRMS) , and HPLC purity analysis to confirm structural integrity .

Q. What spectroscopic and chromatographic techniques are critical for validating the purity and identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1D (1H, 13C) and 2D (COSY, HSQC) NMR confirm regiochemistry and proton environments, particularly for distinguishing between hexahydro and piperidine moieties .

- Mass Spectrometry: HRMS with electrospray ionization (ESI) or MALDI-TOF validates molecular weight and fragmentation patterns.

- HPLC/GC-MS: Reverse-phase HPLC with UV detection (e.g., at 254 nm) assesses purity (>95% recommended for pharmacological studies) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles are mandatory due to potential irritation (H315/H319 hazard codes) .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors.

- Storage: Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound with high enantiomeric purity?

Methodological Answer:

- Quantum Mechanical Calculations: Use DFT (Density Functional Theory) to model transition states and predict enantioselectivity in cyclization steps .

- Molecular Dynamics (MD) Simulations: Study solvent effects (e.g., polar aprotic vs. protic solvents) on reaction kinetics.

- Machine Learning (ML): Train models on existing reaction datasets to predict optimal catalysts (e.g., chiral auxiliaries) and temperatures .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., receptor binding vs. functional assays)?

Methodological Answer:

- Dose-Response Curves: Perform assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Orthogonal Assays: Combine radioligand binding (e.g., for serotonin receptors) with functional assays (cAMP/calcium flux) to confirm target engagement .

- Meta-Analysis: Use statistical tools (e.g., Bayesian hierarchical models) to reconcile discrepancies in published IC50 values .

Q. What experimental strategies can elucidate the compound’s reactivity under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to identify decomposition products .

- pH-Dependent Solubility: Use shake-flask method with buffers (pH 1–10) to correlate ionization state (pKa) with bioavailability .

- In Situ Spectroscopy: Employ FTIR or Raman spectroscopy to track structural changes during thermal stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.